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molecular formula C12H16O2 B022911 Ethyl 2-methyl-2-phenylpropanoate CAS No. 2901-13-5

Ethyl 2-methyl-2-phenylpropanoate

Cat. No. B022911
M. Wt: 192.25 g/mol
InChI Key: OFYSAFPKXXTYLU-UHFFFAOYSA-N
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Patent
US04254129

Procedure details

To 700 ml of carbon disulfide containing 36.5 g (0.254 mole) of 4-chlorobutyryl chloride is added 74.5 g (0.56 mole) of aluminum chloride with stirring at -10° C. Stirring is continued for about 15 minutes at about 25° C. then the mixture is recooled to 5° C. and 48.4 g (0.294 mole) of ethyl α,α-dimethylphenylacetate in 100 ml of carbon disulfide is added. The reaction mixture is stirred on an ice bath for 31/2 hours then stirred to 151/2 hours at 25° C. then poured into HCl-ice water and extracted with chloroform. The extract is washed with dilute sodium carbonate solution, water and saturated sodium chloride solution, dried over magnesium sulfate, and evaporated giving as a solid ethyl 4-(4-chloro-1-oxobutyl)-α, α-dimethylphenylacetate.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74.5 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:12][C:13]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(=S)=S>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:23]1[CH:24]=[CH:25][C:20]([C:13]([CH3:12])([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:21][CH:22]=1)=[O:6] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
CC(C(=O)OCC)(C)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
HCl ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
74.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
700 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring at -10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
is recooled to 5° C.
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred on an ice bath for 31/2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
then stirred to 151/2 hours at 25° C.
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with dilute sodium carbonate solution, water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)OCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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